4-(4-bromobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-ol
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Overview
Description
3-[4-(4-BROMOBENZYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-1-YL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE is a complex organic compound with a unique structure that includes a bromobenzyl group, a hydroxy group, a methyl group, and a pyrazolyl group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-BROMOBENZYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-1-YL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the bromobenzyl group, and finally the formation of the thiophene ring. Common reagents used in these reactions include bromobenzyl bromide, methylhydrazine, and thiophene-2-carboxylic acid. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-BROMOBENZYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-1-YL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The bromobenzyl group can be reduced to a benzyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOCH3). The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the bromobenzyl group yields a benzyl group.
Scientific Research Applications
3-[4-(4-BROMOBENZYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-1-YL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(4-BROMOBENZYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-1-YL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(1H-1,2,4-triazol-3-yl)-1H-pyrazol-1-yl]tetrahydro-1H-1lambda~6~-thiophene-1,1-dione
- 3-[5-hydroxy-4-(4-isopropylbenzyl)-3-methyl-1H-pyrazol-1-yl]tetrahydro-1H-1lambda~6~-thiophene-1,1-dione
Uniqueness
Compared to similar compounds, 3-[4-(4-BROMOBENZYL)-5-HYDROXY-3-METHYL-1H-PYRAZOL-1-YL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE is unique due to the presence of the bromobenzyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity in certain chemical reactions and contribute to its potential biological activities.
Properties
Molecular Formula |
C15H17BrN2O3S |
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Molecular Weight |
385.3 g/mol |
IUPAC Name |
4-[(4-bromophenyl)methyl]-2-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H17BrN2O3S/c1-10-14(8-11-2-4-12(16)5-3-11)15(19)18(17-10)13-6-7-22(20,21)9-13/h2-5,13,17H,6-9H2,1H3 |
InChI Key |
PIOOYHFXYVDZIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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